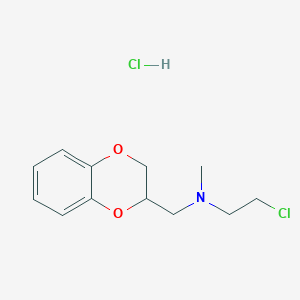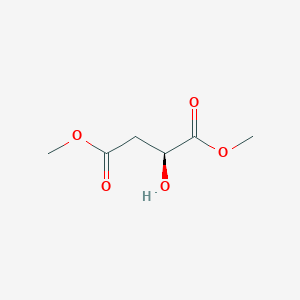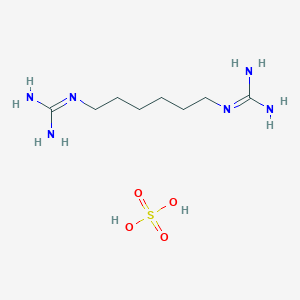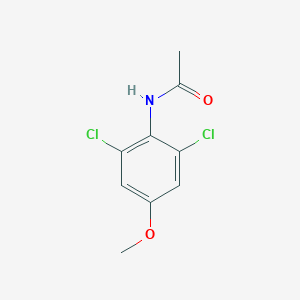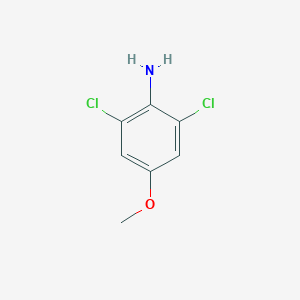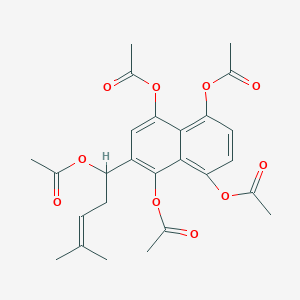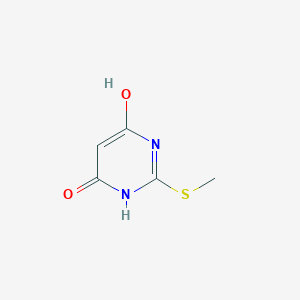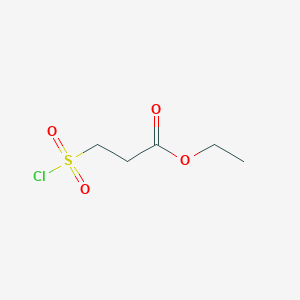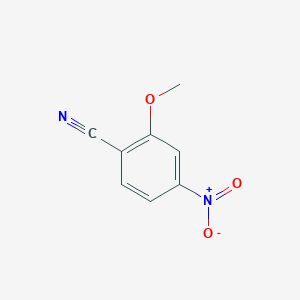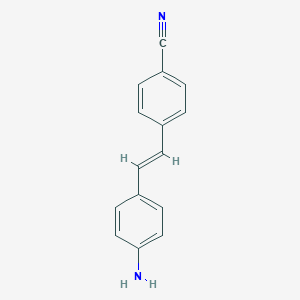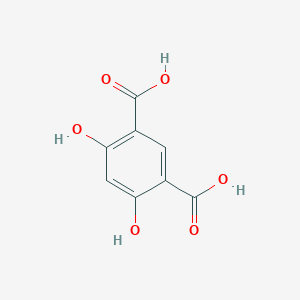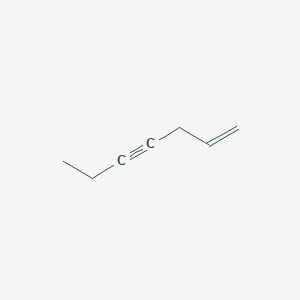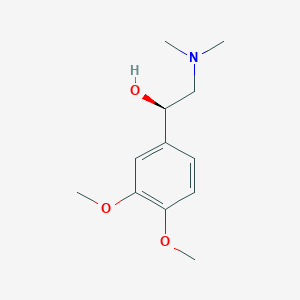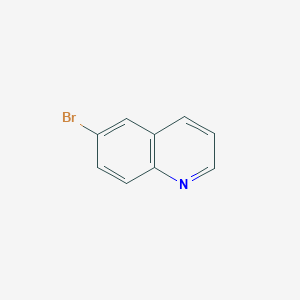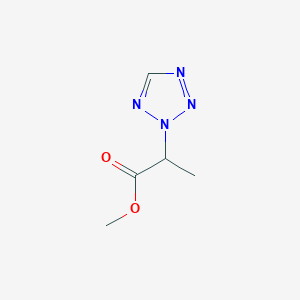
Methyl 2-(2H-tetrazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2H-tetrazol-2-yl)propanoate is a chemical compound that belongs to the family of tetrazoles. Tetrazoles are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique properties. This compound is a potential drug candidate due to its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Methyl 2-(2H-tetrazol-2-yl)propanoate has been extensively studied for its potential as a drug candidate. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2H-tetrazol-2-yl)propanoate is not fully understood. It is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It is also believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further development as a drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 2-(2H-tetrazol-2-yl)propanoate in lab experiments include its high yield of synthesis, low toxicity profile, and potential as a drug candidate. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
For research include investigating its mechanism of action, its potential as a material for electronic devices, and its toxicity profile.
Métodos De Síntesis
Methyl 2-(2H-tetrazol-2-yl)propanoate can be synthesized by the reaction of methyl acrylate with sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which leads to the formation of a tetrazole ring. The yield of the reaction is high, and the compound can be purified by column chromatography.
Propiedades
Número CAS |
103557-30-8 |
|---|---|
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
methyl 2-(tetrazol-2-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-7-3-6-8-9/h3-4H,1-2H3 |
Clave InChI |
JGNXDBJBTQJZOW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1N=CN=N1 |
SMILES canónico |
CC(C(=O)OC)N1N=CN=N1 |
Sinónimos |
2H-Tetrazole-2-aceticacid,alpha-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



